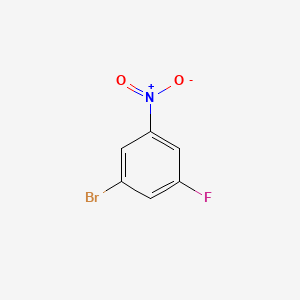
1-Bromo-3-fluoro-5-nitrobenzene
Cat. No. B1283554
M. Wt: 220 g/mol
InChI Key: SWXVEPMSQBEVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05606063
Procedure details


Mix water (60mL), concentrated sulfuric acid (60mL) and 4-fluoro-2-nitro-6-bromoaniline (9.65g, 41mmol). Cool to 0° C. and add solid sodium nitrite (4.25g, 61mmol) in small portions at such a rate as not to exceed 5° C. Stir for 30 minutes and add ferrous sulfate heptahydrate (5.6g, 20.5mmol) and ethanol (18mL). Stir with warming to room temperature over 2 hours. Add water (200mL), separate the organic phase and wash the aqueous phase with methylene chloride (2×). Combine the organic phases, dry (MgSO4) and evaporate the solvent in vacuo. Purify by silica gel chromatography (5% ethyl acetate/hexane) give 3-bromo-5-fluoronitrobenzene (4.5g); bp 65°-70° C.@1.0mm Hg.




[Compound]
Name
ferrous sulfate heptahydrate
Quantity
5.6 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
O.S(=O)(=O)(O)O.[F:7][C:8]1[CH:14]=[C:13]([Br:15])[C:11](N)=[C:10]([N+:16]([O-:18])=[O:17])[CH:9]=1.N([O-])=O.[Na+]>C(O)C>[Br:15][C:13]1[CH:11]=[C:10]([N+:16]([O-:18])=[O:17])[CH:9]=[C:8]([F:7])[CH:14]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
9.65 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C(=C1)Br)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
4.25 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
ferrous sulfate heptahydrate
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to exceed 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with warming to room temperature over 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Add water (200mL), separate the organic phase
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the aqueous phase with methylene chloride (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combine the organic phases, dry (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify by silica gel chromatography (5% ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)F)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
